molecular formula C6H4BrN5 B155888 5-Bromo-2-(1H-tetrazol-5-yl)pyridine CAS No. 380380-60-9

5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Cat. No. B155888
M. Wt: 226.03 g/mol
InChI Key: LBDJSOHAVRCQPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography for selected compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been elucidated using different techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods at the B3LYP/6-31G++(d,p) level of theory have been employed to carry out theoretical calculations. Additionally, Hirshfeld surface analysis has been used to determine intermolecular contacts between units of the synthesized compounds . The optimized geometric structure, vibrational frequencies, and chemical shift values of related compounds have also been calculated using various DFT methods .

Chemical Reactions Analysis

The reactivity of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine derivatives has been investigated in the context of their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies have shown that these compounds exhibit significant binding affinity to the target enzyme, with one derivative demonstrating a binding affinity of -8.74 Kcal/mol . Additionally, the reactivity of pyridin-2-ylboron derivatives has been compared, revealing differences in the orientation of the dioxaborolane ring and bond angles, which correspond to differences observed during chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related bromopyridine compounds have been extensively studied. Spectroscopic characterization using FT-IR and NMR spectroscopies has been performed, and the non-linear optical (NLO) properties have been determined. The HOMO-LUMO energies were examined, and second-order interaction energies were derived from Natural Bond Orbital (NBO) analysis. The effect of these molecules on pBR322 plasmid DNA and their antimicrobial activities have also been tested . Furthermore, the photophysical properties of tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, which are structurally related, have been investigated, showing intense fluorescence and large Stokes shifts .

Case Studies

The case studies presented in the literature focus on the application of these compounds in medicinal chemistry and materials science. For instance, the molecular docking study mentioned earlier highlights the potential of these derivatives in drug discovery as enzyme inhibitors . The photophysical properties of related compounds suggest their utility as organic dyes with large Stokes shifts, which could be beneficial in the development of new materials for optical applications .

Scientific Research Applications

Crystallography

  • Summary of Application : The compound has been used in crystallography to study its crystal structure .
  • Methods of Application : The crystal structure was determined using X-ray diffraction. The compound was crystallized and then analyzed using an Xcalibur diffractometer with Mo Kα radiation .
  • Results : The crystal structure was determined to be orthorhombic, with lattice parameters a = 12.3735 (8) Å, b = 20.8690 (11) Å, c = 6.8385 (6) Å, and V = 1765.9 (2) Å .

Synthesis of Tedizolid

  • Summary of Application : “5-Bromo-2-(1H-tetrazol-5-yl)pyridine” is an important intermediate in the synthesis of Tedizolid , an antibiotic effective against most clinically relevant gram-positive pathogens .
  • Methods of Application : The compound was reacted with sodium azide and ammonium chloride in DMF at 120 °C for 1 h. The addition of iodomethane to the solution produced a mixture of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine at room temperature .
  • Results : The title compound was separated by silica-gel column chromatography using a gradient of ethyl acetate/petroleum ether (10–20%). Crystals were obtained by slow evaporation of mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature after a week .

Biological Activities

  • Summary of Application : Tetrazole derivatives, including “5-Bromo-2-(1H-tetrazol-5-yl)pyridine”, have been reported to possess a broad spectrum of biological activities .
  • Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
  • Results : These compounds have shown antibacterial , anticancer , anti-Alzheimer’s disease , antitubercular , antimalarial , and antifungal properties .

Synthesis of Labelled Tedizolid

  • Summary of Application : “5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine” is an intermediate in synthesizing a labelled form of Tedizolid .
  • Methods of Application : The compound is reacted with appropriate reagents to introduce the label, and then further reacted to produce Tedizolid .
  • Results : The labelled Tedizolid can be used in various studies, such as pharmacokinetic studies, to track the distribution and metabolism of the drug .

Imidazole Derivatives

  • Summary of Application : Imidazole derivatives, including “5-Bromo-2-(1H-tetrazol-5-yl)pyridine”, have been reported to possess a broad spectrum of biological activities .
  • Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
  • Results : These compounds have shown antibacterial , anticancer , anti-Alzheimer’s disease , antitubercular , antimalarial , and antifungal properties .

Synthesis of Labelled Tedizolid

  • Summary of Application : “5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine” is an intermediate in synthesizing a labelled form of Tedizolid .
  • Methods of Application : The compound is reacted with appropriate reagents to introduce the label, and then further reacted to produce Tedizolid .
  • Results : The labelled Tedizolid can be used in various studies, such as pharmacokinetic studies, to track the distribution and metabolism of the drug .

properties

IUPAC Name

5-bromo-2-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDJSOHAVRCQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634150
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(2H-tetrazol-5-yl)pyridine

CAS RN

380380-60-9
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380380-60-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Stagni, S Colella, A Palazzi, G Valenti… - Inorganic …, 2008 - ACS Publications
We report on the synthesis and physical chemical characterization of a class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate …
Number of citations: 139 pubs.acs.org
J Dudley - 2016 - search.proquest.com
Studies were continued involving the synthesis of 5-substituted tetrazoles using cerium chloride in isopropanol/water mixtures or DMF. In addition, the synthesis of aryltetrazoleboronic …
Number of citations: 0 search.proquest.com
S Karimi, H Shahroosvand, N Yaghoobi Nia… - Inorganic …, 2022 - ACS Publications
The color-tuning strategies of solid-state light-emitting devices (ss-LEDs) are mainly focused on engineering molecular structures. In this paper, for the first time, we developed a facile …
Number of citations: 1 pubs.acs.org
A Xie, M Cao, Y Liu, L Feng, X Hu… - European Journal of …, 2014 - Wiley Online Library
A newly developed nonionic amphiphile (GPGS‐1500), a diester composed of a Guerbet alcohol (2‐octyldodecan‐1‐ol), poly(ethylene glycol) 1500 (PEG 1500), and succinic acid …
AP Sadimenko - Advances in Heterocyclic Chemistry, 2013 - Elsevier
Organometallic complexes of pyridyl-mixed heterocycles containing furan, thiophene, pyrrole, various azoles, azines, as well as their analogs and benzannulated forms are reviewed. …
Number of citations: 7 www.sciencedirect.com

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